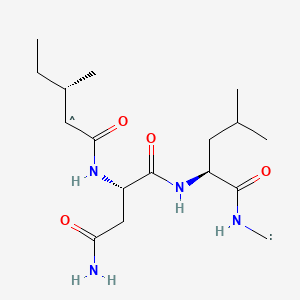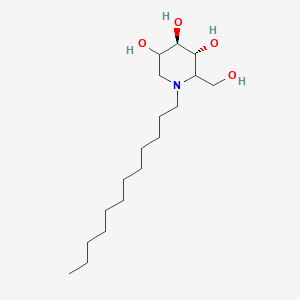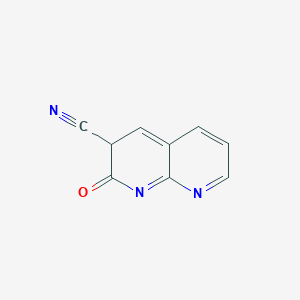
Mastoparan (Vespula lewisii)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mastoparan is a cationic, amphiphilic, tetradecapeptide amide isolated from the venom of the wasp Vespula lewisii . This peptide is primarily composed of basic and hydrophobic amino acid residues and is known for its ability to induce histamine release from mast cells . Mastoparan has a wide range of biological effects, including mast cell degranulation, activation of protein G, phospholipase A2, C, and D activation, serotonin and insulin release, and antimicrobial, hemolytic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mastoparan can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of mastoparan involves large-scale SPPS, which allows for the efficient and cost-effective synthesis of the peptide. The process includes the use of automated peptide synthesizers, which can handle the repetitive nature of peptide synthesis and ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Mastoparan undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: Substitution reactions can modify specific amino acid residues within the peptide, altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: N-hydroxysuccinimide (NHS) esters, carbodiimides.
Major Products:
Oxidation Products: Disulfide-bonded mastoparan.
Reduction Products: Free thiol-containing mastoparan.
Substitution Products: Modified mastoparan with altered amino acid residues.
Scientific Research Applications
Mastoparan has a wide range of scientific research applications, including:
Mechanism of Action
Mastoparan exerts its effects by interacting with cell membranes and activating G-proteins . The peptide mimics the action of G-protein-coupled receptors by directly activating GTP-binding regulatory proteins (G-proteins), leading to the activation of downstream signaling pathways . This results in various cellular responses, including mast cell degranulation, phospholipase activation, and the release of neurotransmitters and hormones .
Comparison with Similar Compounds
. Similar compounds include:
Mastoparan-VT1: Found in Vespa tropica, with broad-spectrum antimicrobial activity.
Mastoparan-M: Identical to mastoparan-VT1, found in Vespa mandarinia.
Dominulin-A and Dominulin-B: Peptides with similar structures and biological activities.
Mastoparan is unique due to its specific amino acid composition and its ability to activate a wide range of cellular responses .
Properties
Molecular Formula |
C17H29N4O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
InChI |
InChI=1S/C17H29N4O4/c1-6-11(4)8-15(23)20-13(9-14(18)22)17(25)21-12(7-10(2)3)16(24)19-5/h5,8,10-13H,6-7,9H2,1-4H3,(H2,18,22)(H,19,24)(H,20,23)(H,21,25)/t11-,12-,13-/m0/s1 |
InChI Key |
TUBMYCMWJALXAS-AVGNSLFASA-N |
Isomeric SMILES |
CC[C@H](C)[CH]C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[CH] |
Canonical SMILES |
CCC(C)[CH]C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N[CH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)


![Imidazo[1,2-c]quinazolin-5(3H)-one, 2,6-dihydro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B12354485.png)






![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)

![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)

